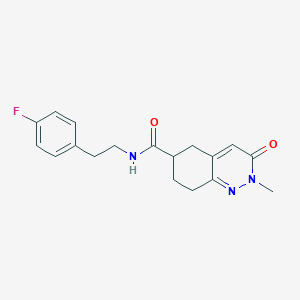

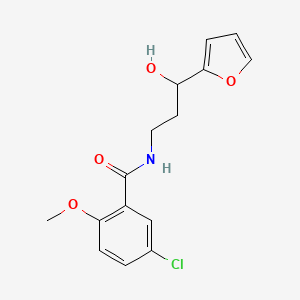

![molecular formula C18H17ClFNO B2532511 (4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone CAS No. 338777-14-3](/img/structure/B2532511.png)

(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the target molecule, "(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone," involves multiple steps and reagents. In one study, the synthesis of a related compound with a methoxy group involved the treatment of 4-chloro-2-fluoroanisole with dichloromethyl methyl ether and titanium tetrachloride, followed by a reaction with methyl Grignard and oxidation using chromium trioxide. The compound was then reacted with ethyl trifluoroacetate and aqueous hydrazine, and finally methylated using dimethyl sulfate to obtain the final product with a total yield of 63.5% . This synthesis route indicates the complexity and multi-step nature of synthesizing such compounds, which may be similar to the synthesis of the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic techniques and X-ray diffraction methods. For instance, a compound with a similar structure was found to crystallize in the monoclinic space group P21/c, with specific cell parameters and a notable discrepancy between the bond lengths of the ketone and ester carbonyl groups . Another study reported the synthesis of a pyrazole derivative, where single-crystal X-ray analysis was crucial for unambiguous structure determination due to the difficulty of identifying regioisomers using spectroscopic techniques alone . These findings suggest that detailed structural analysis is essential for confirming the molecular structure of complex organic compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by regiospecificity and the potential formation of by-products. For example, the methylation step in the synthesis of a pyrazole derivative could lead to reduced by-product formation if carried out under acidic conditions . Additionally, the synthesis of a propionic acid derivative and its corresponding methyl ester involved regiospecific reactions, highlighting the importance of controlling reaction conditions to achieve the desired product .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of intermolecular hydrogen bonds, as observed in the crystal structure of a related compound, can affect the compound's melting point, solubility, and stability . The crystal packing and the presence of functional groups for classical hydrogen bonding also play a role in the physical properties of these compounds, as seen in the structure of a methyl ester derivative . These properties are critical for understanding the behavior of the compounds in various environments and for their potential application in different fields.

Applications De Recherche Scientifique

Fluorescent Chemosensors

Compounds based on similar structures have been studied for their applications as fluorescent chemosensors. These chemosensors can detect various analytes, including metal ions (Zn2+, Cu2+, etc.), anions (N3−, H2PO4−, etc.), and neutral molecules like cysteine. The sensitivity and selectivity of these sensors are notable, suggesting potential applications of related compounds in detecting and quantifying chemical species in biological and environmental samples (Roy, 2021).

Environmental Contamination and Toxicity

Research into chlorophenols, which share the chlorophenyl component of the target compound, highlights their moderate toxic effects on mammalian and aquatic life. These compounds' persistence and bioaccumulation potential depend on environmental conditions, indicating the need for understanding and mitigating their environmental impact (Krijgsheld & Gen, 1986).

Anticancer Research

Studies have also explored the tumor specificity and reduced keratinocyte toxicity of certain compounds for potential anticancer applications. The research has identified compounds with high tumor specificity and minimal toxicity to normal cells, providing a foundation for developing safer anticancer therapies (Sugita et al., 2017).

Aquatic Toxicology

The toxic effects of chlorophenols (CPs) on fish have been extensively reviewed, highlighting oxidative stress, immune system disruption, endocrine dysfunction, and potential carcinogenic effects. This body of research suggests that compounds with chlorophenyl components could have significant ecological impacts, necessitating careful management of their release into the environment (Ge et al., 2017).

Drug Synthesis and Analysis

Further research has focused on the synthesis and analysis of related compounds, indicating their importance in pharmaceutical manufacturing and forensic toxicology. These studies underscore the need for reliable synthetic methods and sensitive detection techniques to support the safe and effective use of such compounds in various applications (Qiu et al., 2009).

Propriétés

IUPAC Name |

(4-chlorophenyl)-[4-(2-fluorophenyl)-1-methylpyrrolidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c1-21-10-15(14-4-2-3-5-17(14)20)16(11-21)18(22)12-6-8-13(19)9-7-12/h2-9,15-16H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJBCLDBYVWZGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819581 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

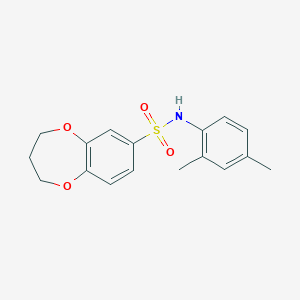

![Phenyl-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2532430.png)

![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2532432.png)

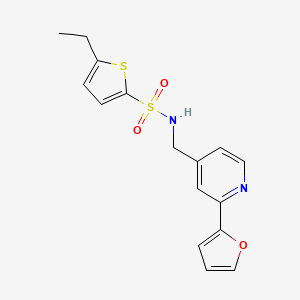

![3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532434.png)

![Benzyl 2-[(2s)-2-[(2r)-2-(2-{[(tert-butoxy)carbonyl]aminoacetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate](/img/structure/B2532437.png)

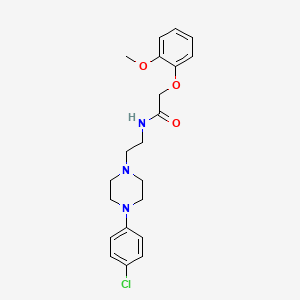

![2-Chloro-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]acetamide](/img/structure/B2532438.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)

![(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2532445.png)

![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)